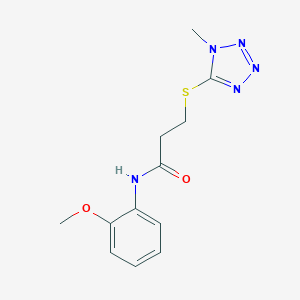![molecular formula C13H9BrN4O3S B270012 N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270012.png)
N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been shown to have a significant impact on various biological processes.
作用機序
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves the inhibition of the enzymes thioredoxin reductase and nitric oxide synthase. Thioredoxin reductase is an enzyme that plays a key role in regulating cellular redox balance and is overexpressed in many cancer cells. Inhibition of thioredoxin reductase can lead to increased oxidative stress and apoptosis in cancer cells. Nitric oxide synthase is an enzyme that produces nitric oxide, which is involved in inflammation and immune response. Inhibition of nitric oxide synthase can lead to decreased inflammation and improved immune response.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve immune response. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments is its potential therapeutic applications. It has been shown to have a significant impact on various biological processes, making it a promising candidate for drug development. However, one of the limitations of using N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on normal cells, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research of N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One direction is the development of more potent and selective inhibitors of thioredoxin reductase and nitric oxide synthase. Another direction is the investigation of the potential therapeutic applications of N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to investigate the potential toxicity of N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide and to develop strategies to minimize its cytotoxic effects on normal cells.
合成法
The synthesis of N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves a multi-step process that includes the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to yield 5-bromo-2-pyridineyl chloride. This is followed by the reaction of 5-bromo-2-pyridineyl chloride with 2-mercapto-5-(2-furyl)-1,3,4-oxadiazole to yield 5-(2-furyl)-1,3,4-oxadiazol-2-ylthio-5-bromo-2-pyridine. Finally, the reaction of 5-(2-furyl)-1,3,4-oxadiazol-2-ylthio-5-bromo-2-pyridine with N-(chloroacetyl)acetamide yields N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
科学的研究の応用
N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been extensively used in scientific research due to its potential therapeutic applications. It has been shown to have a significant impact on various biological processes, including cancer, inflammation, and infectious diseases. It has been studied as an inhibitor of the enzyme thioredoxin reductase, which has been linked to cancer cell growth and survival. It has also been studied as an inhibitor of the enzyme nitric oxide synthase, which has been linked to inflammation and infectious diseases.
特性
製品名 |
N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
|---|---|
分子式 |
C13H9BrN4O3S |
分子量 |
381.21 g/mol |
IUPAC名 |
N-(5-bromopyridin-2-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C13H9BrN4O3S/c14-8-3-4-10(15-6-8)16-11(19)7-22-13-18-17-12(21-13)9-2-1-5-20-9/h1-6H,7H2,(H,15,16,19) |
InChIキー |
RSWVUWUVIPIKBZ-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Br |
正規SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269929.png)
![N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269936.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B269937.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269939.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B269940.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B269943.png)
![1-({[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B269944.png)
![N,N-dimethyl-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269945.png)

![4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B269950.png)
![4-[5-(3-morpholin-4-yl-3-oxopropyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B269954.png)

![N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269956.png)
![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone](/img/structure/B269960.png)